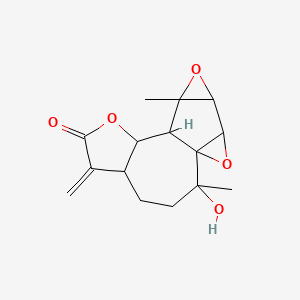
(3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and the presence of bisoxireno groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] involves several steps. One common method includes the cycloaddition reactions of nitrilimines with chiral maleimides . The reaction is typically carried out in dry acetonitrile at room temperature, yielding the desired product in good yields.
Industrial Production Methods: Industrial production of this compound often involves the use of silica gel column separation methods, utilizing organic solvents such as chloroform, acetone, and petroleum ether . achieving high purity on an industrial scale can be challenging due to the similar polarity of impurities.
Analyse Chemischer Reaktionen
Types of Reactions: (3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, N-chlorosuccinimide, and dimethyl sulfide . The reactions are typically carried out under mild conditions to preserve the integrity of the compound’s complex structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with nitrilimines yield pyrrolo[3,4-c]pyrazoles .
Wissenschaftliche Forschungsanwendungen
(3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] has several scientific research applications. . Additionally, its unique structure makes it a valuable compound for studying stereochemistry and reaction mechanisms.
Wirkmechanismus
The mechanism of action of (3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] involves its interaction with specific molecular targets and pathways. The compound’s bisoxireno groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- (3aS,6aS)-3abeta,5,6,7abeta,7bbeta,8a,8bbeta,8cbeta-Octahydro-6beta-hydroxy-6,8abeta-dimethyl-3-methylene-4H-bisoxireno[1,8a] shares similarities with compounds such as (3R,3aS,5aS,6aS,6bR,9aS)-8H-Oxireno[7,8]naphtho[8a,1-b]furan-8-one .
- Ramipril, a well-known pharmaceutical compound, also shares structural similarities with this compound] .
Uniqueness: The uniqueness of this compound] lies in its multiple chiral centers and the presence of bisoxireno groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H18O5 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
2-hydroxy-2,11-dimethyl-6-methylidene-8,12,15-trioxapentacyclo[8.5.0.01,14.05,9.011,13]pentadecan-7-one |
InChI |
InChI=1S/C15H18O5/c1-6-7-4-5-13(2,17)15-9(8(7)18-12(6)16)14(3)10(19-14)11(15)20-15/h7-11,17H,1,4-5H2,2-3H3 |
InChI-Schlüssel |
KXLUWEYBZBGJRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2C(C3C14C(O4)C5C3(O5)C)OC(=O)C2=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


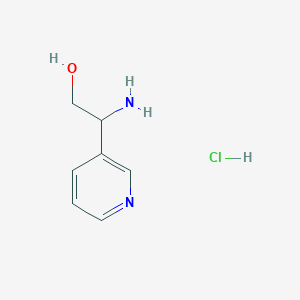
![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B12291812.png)
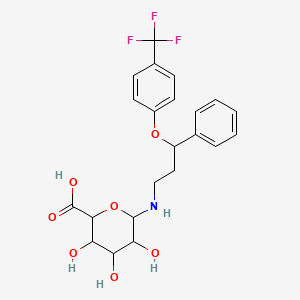
![2-[(2S)-oxetan-2-yl]ethan-1-amine](/img/structure/B12291830.png)
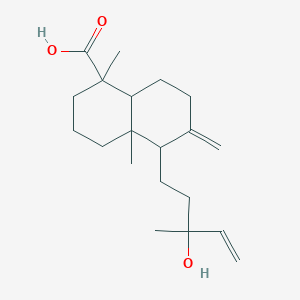
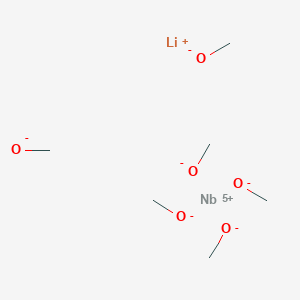
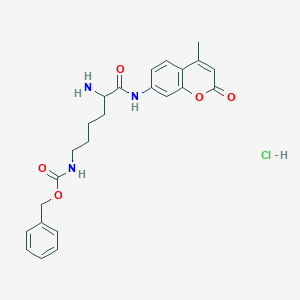
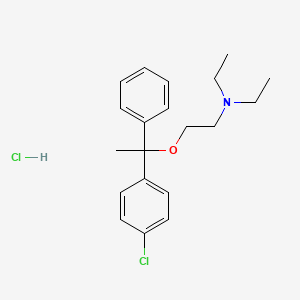

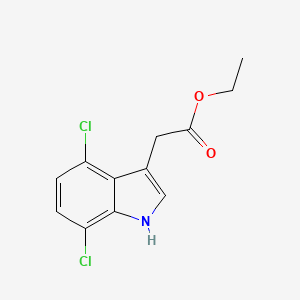
![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)
![(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B12291887.png)

![2-[[2-[2-[(4-Carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;methane](/img/structure/B12291897.png)
